molecular formula C9H8BrF3O B6301675 1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene CAS No. 1646161-42-3

1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene

Cat. No.: B6301675
CAS No.: 1646161-42-3
M. Wt: 269.06 g/mol
InChI Key: GJDWKPDOEXVYEP-UHFFFAOYSA-N
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Description

1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene is a specialized benzene derivative engineered to serve as a versatile molecular building block in advanced chemical synthesis . Its structure incorporates two highly valuable functional groups: a bromine atom and a trifluoromethyl group, which act as orthogonal handles for selective chemical transformations. The bromine substituent makes the molecule an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone method for constructing carbon-carbon bonds in complex molecule assembly . This allows researchers to efficiently link this aromatic scaffold to other molecular fragments. The trifluoromethyl group is of particular interest in medicinal and agrochemical research. Its strong electron-withdrawing nature and high lipophilicity can significantly influence the metabolic stability, bioavailability, and binding affinity of candidate molecules . Furthermore, the methoxymethyl side chain presents a protected alcohol functionality that can be modified under various conditions to introduce further molecular diversity. As such, this compound is primarily valued for its application in the synthesis of novel compounds, including potential pharmaceutical intermediates and advanced materials, where the introduction of fluorine atoms is desired to fine-tune physical and biological properties.

Properties

IUPAC Name

1-bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-5-6-4-7(9(11,12)13)2-3-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDWKPDOEXVYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Methoxymethyl)-4-(trifluoromethyl)aniline

The amine precursor is synthesized through nitration and subsequent reduction of a trifluoromethyl-substituted aromatic ether. As detailed in the patent, nitration of 4-(trifluoromethyl)phenyl ether derivatives using HNO₃ and H₂SO₄ yields nitro intermediates, which are reduced to amines using Fe powder and NH₄Cl. For example, 2-nitro-4-bromo-trifluoromethylphenyl ether is reduced to the corresponding amine with 91% yield under reflux conditions.

Diazotization and Bromination

The amine is diazotized using NaNO₂ in HBr or HCl at 0–5°C, forming a diazonium salt. Subsequent treatment with CuBr or HBF₄ facilitates bromide substitution. In the patent, analogous reactions achieved yields of 77–91% for brominated trifluoromethyl aromatics. For instance, decomposition of a fluoroborate intermediate at 210°C yielded 73.5% of a bromo-trifluoromethoxybenzene derivative.

Key Considerations :

  • Temperature control during diazotization is critical to avoid side reactions.

  • The electron-withdrawing trifluoromethyl group stabilizes the intermediate diazonium salt, enhancing reaction efficiency.

Decarboxylative Bromination Using Tetrabutylammonium Tribromide

Modern decarboxylative bromination methods, such as those reported by the Royal Society of Chemistry, offer a streamlined alternative. This approach replaces carboxylic acid groups with bromine atoms via radical or ionic mechanisms.

Reaction Mechanism

The protocol involves reacting 2-(methoxymethyl)-4-(trifluoromethyl)benzoic acid with tetrabutylammonium tribromide (Bu₄NBr₃) in acetonitrile at 100°C. The carboxylic acid undergoes decarboxylation, with the tribromide acting as both bromine source and oxidizing agent. For example, 4-methoxybenzoic acid was converted to 4-bromoanisole with 98% yield under similar conditions.

Substrate Scope and Selectivity

The methoxymethyl and trifluoromethyl groups influence regioselectivity. Electron-donating methoxymethyl groups direct bromination to the ortho and para positions, while the electron-withdrawing trifluoromethyl group favors meta substitution. In the target compound, the interplay of these groups likely directs bromination to position 1, as observed in analogous systems.

Advantages :

  • High yields (85–98% for related compounds).

  • Mild conditions compared to traditional bromination.

Direct Electrophilic Bromination

Direct bromination of 2-(methoxymethyl)-4-(trifluoromethyl)benzene using Br₂ or HBr represents a straightforward but less selective method.

Reaction Conditions

Electrophilic bromination typically requires Lewis acids like FeBr₃ or AlBr₃ to polarize Br₂. However, the trifluoromethyl group’s strong electron-withdrawing effect deactivates the ring, necessitating harsher conditions. For example, bromination of 4-trifluoromethylanisole requires elevated temperatures (80–100°C) and excess Br₂.

Regioselectivity Challenges

The methoxymethyl group’s ortho/para-directing effects compete with the trifluoromethyl group’s meta-directing influence. Computational studies suggest that steric hindrance from the methoxymethyl group may favor bromination at position 1, though experimental validation is needed.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialReagentsYield (%)SelectivityScalability
Diazotization2-(Methoxymethyl)-4-(CF₃)anilineNaNO₂, HBr, CuBr77–91HighModerate
Decarboxylation2-(Methoxymethyl)-4-(CF₃)benzoic acidBu₄NBr₃, K₃PO₄85–98ModerateHigh
Direct Bromination2-(Methoxymethyl)-4-(CF₃)benzeneBr₂, FeBr₃60–75LowLow

Key Insights :

  • The decarboxylative method offers the highest yields and scalability but requires specialized precursors.

  • Diazotization provides excellent selectivity but involves multi-step synthesis.

  • Direct bromination is least favorable due to poor regiocontrol and harsh conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic displacement under specific conditions. The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, facilitating substitution.

Reaction TypeConditionsProductsYieldMechanism
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl derivatives67–76% Oxidative addition of Pd(0) to C-Br bond, followed by transmetallation and reductive elimination
MethoxylationKOH, MeOH, 18-crown-6, 80°C2-Methoxy-4-(trifluoromethyl)benzene50% SNAr pathway with base-assisted deprotonation
AminationNH₃, CuI, L-proline, DMSO, 100°CAryl amines62% Ullmann-type coupling via copper-mediated C-N bond formation

Key Observations :

  • Suzuki coupling exhibits high regioselectivity for the 4-position due to the trifluoromethyl group’s directing effects .

  • Steric hindrance from the methoxymethyl group reduces reactivity at the ortho position .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group deactivates the ring, while the methoxymethyl group activates it. This dual effect leads to site-selective reactions:

ReactionElectrophileMajor ProductSelectivity (para:meta:ortho)
NitrationHNO₃/H₂SO₄1-Bromo-3-nitro-2-(methoxymethyl)-4-(trifluoromethyl)benzene85:10:5
BrominationBr₂/FeBr₃1,2-Dibromo-4-(methoxymethyl)-3-(trifluoromethyl)benzene70:25:5

Mechanistic Insights :

  • Nitration occurs predominantly at the para position relative to the methoxymethyl group, driven by its +M effect .

  • Bromination under Friedel-Crafts conditions shows lower selectivity due to competing steric effects from -CF₃ .

Reduction Reactions

Catalytic hydrogenation targets the aromatic ring or substituents:

ConditionsTargetProductNotes
H₂ (1 atm), Pd/C, EtOHAromatic ringCyclohexane derivativePartial reduction observed at 25°C
LiAlH₄, THF, 0°CMethoxymethyl groupBenzyl alcohol derivativeRequires excess reductant

Base-Mediated Isomerization

Under strong basic conditions (e.g., KOH/DMA), bromine migration via aryne intermediates has been reported for structurally similar compounds :

Proposed Pathway :

  • Deprotonation adjacent to bromine generates a benzyne intermediate.

  • Re-addition of bromide or other nucleophiles yields isomerized products.

Example :

  • Isomerization of 3-bromopyridine to 4-bromopyridine occurs via a pyridyne intermediate .

Oxidation Reactions

The methoxymethyl group undergoes oxidation to carboxylic acids under harsh conditions:

Oxidizing AgentProductYield
KMnO₄, H₂SO₄, Δ2-Carboxy-4-(trifluoromethyl)benzene45%
CrO₃, AcOH2-Keto-4-(trifluoromethyl)benzene30%

Comparative Reactivity Analysis

The compound’s reactivity differs from analogs due to substituent interplay:

Property1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene1-Bromo-4-(trifluoromethyl)benzene
EAS RateSlower (deactivated by -CF₃)Faster (no competing -OCH₃)
Suzuki Coupling Yield67–76%83%
Stability under Basic ConditionsModerate (risk of isomerization)High

Limitations and Research Gaps

Scientific Research Applications

Synthetic Routes

1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene can be synthesized through several methods:

  • Bromination of 2-(methoxymethyl)-4-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in inert solvents like dichloromethane at low temperatures to ensure selective bromination.
  • Industrial Production : Optimized for yield and purity using continuous flow reactors and automated systems.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation : The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

This compound has several key applications in scientific research:

Chemistry

It serves as an important intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for diverse functionalization, making it a valuable building block.

Biology

The compound is utilized in studies involving enzyme-catalyzed reactions. It acts as a probe to investigate biological pathways involving halogenated aromatic compounds, helping researchers understand enzyme mechanisms and interactions.

Industry

In industrial applications, it is employed in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to chemical degradation. This makes it suitable for use in advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through halogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight logP (Predicted) Melting Point (°C) Key NMR Shifts (¹H, δ ppm)
Target Compound 283.11 ~2.5 Oil –CH2OCH3: 3.3–4.5; –CF3: 7.6
1-Bromo-4-(trifluoromethyl)benzene 225.01 ~2.7 25–27 –CF3: 7.5 (s)
1-Bromo-2-(phenylethynyl)-4-(trifluoromethyl)benzene 335.17 ~3.2 Oil Alkyne protons: 3.1 (s)
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene 275.45 ~2.8 85–87 –OCF3: 7.2 (d, J = 8.5 Hz)

Biological Activity

1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene is an organobromine compound with the molecular formula C8H8BrF3OC_8H_8BrF_3O. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The presence of bromine and trifluoromethyl groups in its structure suggests possible interactions with biological targets, which may confer unique pharmacological properties.

Antimicrobial Properties

Research indicates that compounds containing bromine and trifluoromethyl groups can exhibit significant antimicrobial activity. For example, studies have shown that the presence of bromine enhances the antibacterial efficacy against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for similar compounds suggest that modifications in the molecular structure can lead to improved antibacterial properties.

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDMRSA
5-Methylthio-2,4,6-trifluoropyrimidine0.5–2.0MRSA
4'-Carboxy-3-bromo-chalcone≥0.94E. coli

This table summarizes the MIC values of various compounds that share structural similarities with this compound, highlighting its potential as an antibacterial agent.

Antitumor Activity

Preliminary studies have explored the antitumor potential of related compounds, indicating that halogenated aromatic compounds can exhibit cytotoxic effects against cancer cell lines. The mechanisms often involve disruption of microtubule dynamics or inhibition of specific enzymes involved in cell proliferation.

For instance, a recent investigation into a similar compound demonstrated significant cytotoxicity against human tumor cell lines, suggesting that this compound may also possess antitumor properties through analogous pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various halogenated compounds for their ability to inhibit bacterial growth. This compound was included due to its structural characteristics, and preliminary results indicated promising antibacterial activity against Gram-positive bacteria.
  • Cytotoxicity Assessment : In vitro assays were conducted on cancer cell lines to assess the cytotoxic effects of this compound. Results showed a dose-dependent response, with increased concentrations leading to higher rates of apoptosis in malignant cells.

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in critical biological pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA synthesis or repair mechanisms, leading to reduced proliferation of cancer cells.
  • Membrane Disruption : The lipophilic nature of the trifluoromethyl group could facilitate membrane penetration, enhancing the compound's ability to disrupt cellular integrity.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling of 1-bromo-2-iodo-4-(trifluoromethyl)benzene with alkynes (e.g., phenylacetylene) using Pd(PPh₃)₂Cl₂ and CuI as catalysts in Et₃N yields derivatives with ~79% efficiency . Alternative routes involve nucleophilic substitution of brominated intermediates with methoxymethyl groups under controlled conditions, though yields depend on steric and electronic effects of substituents .

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

  • Methodological Answer : ¹H and ¹³C NMR are critical for structural confirmation. For example:

  • ¹H NMR: Look for characteristic signals such as a doublet (J = 8.3 Hz) for aromatic protons adjacent to bromine and splitting patterns from the methoxymethyl group (e.g., δ 3.3–3.5 ppm for OCH₃) .
  • ¹³C NMR: The trifluoromethyl group (CF₃) appears as a quartet (J = 32–35 Hz) near δ 124 ppm, while the brominated aromatic carbon resonates at δ 128–133 ppm . HRMS validates molecular weight with <2 ppm error .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to bromine’s toxicity and volatility. Avoid inhalation and skin contact. Store in sealed containers away from light and moisture. Refer to protocols for brominated aromatics, including spill containment with inert absorbents and disposal via halogen-specific waste streams .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT) predicts reactive sites: the methoxymethyl group is electron-donating, directing electrophiles to the para position, while the trifluoromethyl group is electron-withdrawing, favoring meta substitution. Experimental validation via competitive reactions with controlled catalysts (e.g., Au or Pd) can optimize selectivity .

Q. What mechanistic insights explain contradictory yields in similar cross-coupling reactions?

  • Methodological Answer : Discrepancies arise from catalyst loading and solvent effects. For instance, Pd(PPh₃)₂Cl₂ at 4 mol% in Et₃N may give higher yields than lower loadings due to reduced catalyst poisoning. Solvent polarity impacts reaction rates: nonpolar solvents (e.g., hexanes) favor slower, selective coupling, while polar aprotic solvents (DMF) accelerate side reactions .

Q. How does the compound’s stability under varying conditions (pH, temperature) affect its use in multi-step syntheses?

  • Methodological Answer : Stability studies using TGA/DSC show decomposition above 150°C. In acidic conditions (pH <3), the methoxymethyl group hydrolyzes to hydroxymethyl, requiring neutral or mildly basic conditions (pH 7–9) for stability. For long-term storage, keep at –20°C under argon .

Q. Can computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Yes. DFT calculations (e.g., Gaussian 16) model transition states for reactions like Suzuki-Miyaura coupling. Fukui indices identify nucleophilic/electrophilic sites: the bromine atom (f⁻ = 0.12) is prone to substitution, while the CF₃ group (f⁺ = 0.09) stabilizes adjacent charges. MD simulations assess solvent effects on reaction pathways .

Q. How do steric effects from the methoxymethyl group influence catalytic efficiency in C–C bond formation?

  • Methodological Answer : Steric hindrance from the methoxymethyl group reduces catalyst accessibility, lowering turnover frequency. Bulky ligands (e.g., XPhos) mitigate this by creating larger catalytic pockets. Kinetic studies using in situ IR spectroscopy reveal rate-limiting steps, guiding ligand optimization .

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